Ligustroside Aglycone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl (4S,5E,6R)-5-ethylidene-6-hydroxy-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C19H22O7/c1-3-14-15(16(18(22)24-2)11-26-19(14)23)10-17(21)25-9-8-12-4-6-13(20)7-5-12/h3-7,11,15,19-20,23H,8-10H2,1-2H3/b14-3+/t15-,19+/m0/s1 |
InChI Key |
ZJRZKUMVZLKDPM-HARHXEFRSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC=C(C=C2)O |
Canonical SMILES |
CC=C1C(C(=COC1O)C(=O)OC)CC(=O)OCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Occurrence, Distribution, and Biogenesis
Natural Occurrence and Quantitative Distribution in Plant Sources
Ligustroside (B1675382) aglycone is a secoiridoid, a class of natural compounds found in the Oleaceae family. Its presence and concentration are variable, influenced by the plant species, cultivar, environmental conditions, and processing methods.
Ligustroside aglycone, along with its precursor ligustroside, is a significant phenolic compound in olives (Olea europaea) and their derivatives. nih.govnih.gov During the processing of olives, particularly in the production of virgin olive oil, ligustroside undergoes enzymatic hydrolysis, leading to the formation of this compound. researchgate.netresearchgate.net Consequently, various forms of this compound are found in olive paste and olive oil. mdpi.com
Several isomers of this compound have been identified in virgin olive oils. mdpi.comresearchgate.net The concentration of these compounds can differ significantly among various olive by-products. For instance, while olive fruit is rich in glycosylated forms like ligustroside, the aglycone forms are more abundant in products like olive paste and certain olive oils. mdpi.com Olive by-products, therefore, represent a potential source of these bioactive compounds. researchgate.net
Distribution of Ligustroside and its Aglycone in Olive Products
| Product | Predominant Form | Notes |
|---|---|---|
| Olive Fruit | Ligustroside (glycosylated) | High concentrations of the precursor form. mdpi.com |
| Olive Paste | This compound | Intermediate composition with both glycosylated and aglycone forms. mdpi.com |
| Virgin Olive Oil | This compound (multiple isomers) | Concentration varies based on processing; contains various isomers. mdpi.comresearchgate.net |
| Olive Mill Wastewater | Low to negligible | Generally low in ligustroside and its aglycone. researchgate.net |
While most research focuses on Olea europaea, ligustroside, the precursor to this compound, has also been identified in species of the genus Ligustrum, commonly known as privets. researchgate.net Ligustrum species are also members of the Oleaceae family. clemson.eduusda.gov However, detailed quantitative data on the distribution of this compound in various Ligustrum species is less documented compared to olives.
The concentration of this compound and other secoiridoids in olive products is not uniform and is influenced by several factors, including the olive cultivar, geographical origin, and environmental conditions. researchgate.netnih.govresearchgate.net
Different olive cultivars exhibit distinct phenolic profiles. nih.govmdpi.comresearchgate.net For example, studies have shown that secoiridoid content can be significantly higher in some cultivars compared to others. nih.gov The 'Oblica' cultivar, for instance, has been found to have a 30% higher concentration of secoiridoids than the 'Leccino' cultivar. nih.gov The specific isomers of this compound can also prevail in olive oils from particular regions, suggesting a cultivar-related trend. researchgate.net
Environmental factors such as altitude and climate also play a crucial role. nih.govishs.org Olive trees grown at higher altitudes and in cooler conditions have been shown to produce oils with more than twice the concentration of certain secoiridoid aglycones. nih.gov The interplay between the cultivar and the environment significantly impacts the final chemical composition of the olive oil. researchgate.net The crop year, reflecting annual climatic variations, can also influence the content of these compounds. researchgate.net
Biosynthetic Pathways and Formation Mechanisms
This compound is not typically biosynthesized directly in its aglycone form within the intact plant tissue. Instead, it is primarily formed from its glycosidic precursor, ligustroside, through a process of enzymatic hydrolysis. researchgate.netresearchgate.net This transformation is a key step that occurs when the olive fruit tissues are disrupted, such as during the milling and malaxation stages of virgin olive oil production. researchgate.netfrontiersin.org
The fundamental reaction involves the cleavage of the glycosidic bond in the ligustroside molecule, which releases the glucose moiety and yields the this compound. researchgate.net This hydrolysis can also be influenced by acidic conditions, but the enzymatic pathway is predominant during olive oil extraction. researchgate.net The initial aglycone products can then undergo further chemical transformations, including tautomerism, to form various isomeric structures. researchgate.net
The primary enzymes responsible for the hydrolysis of ligustroside to its aglycone are β-glucosidases . frontiersin.orgnih.gov These enzymes are naturally present in the olive fruit and are released when the fruit cells are crushed. researchgate.netfrontiersin.org
Research has identified and characterized specific β-glucosidase enzymes from olive fruit that are active on secoiridoid glucosides like ligustroside and oleuropein (B1677263). frontiersin.org These enzymes exhibit substrate preferences, with studies showing that a recombinant olive β-glucosidase has a higher affinity for oleuropein, followed by ligustroside. frontiersin.org The activity of these endogenous β-glucosidases is a critical determinant of the phenolic composition of virgin olive oil. frontiersin.org
In addition to β-glucosidases, other enzymes can be involved in the subsequent transformation of the newly formed aglycones. For instance, esterases can further modify the this compound. researchgate.netnih.gov The interplay of these enzymes contributes to the complex profile of secoiridoids found in olive oil. researchgate.net The activity of these enzymes can be influenced by processing conditions such as temperature. researchgate.net
Enzymes in this compound Formation and Transformation
| Enzyme | Role | Substrate(s) | Product(s) |
|---|---|---|---|
| β-glucosidase | Hydrolysis of glycosidic bond | Ligustroside, Oleuropein | This compound, Oleuropein Aglycone, Glucose frontiersin.orgnih.gov |
| Esterase | Modification of aglycone | This compound, Oleuropein Aglycone | Further secoiridoid derivatives researchgate.netnih.gov |
| Hemicellulase | Can hydrolyze glycosidic bonds | Oleuropein | Hydroxytyrosol (B1673988) mdpi.com |
| Cellulase | Can hydrolyze glycosidic bonds | Oleuropein | Hydroxytyrosol mdpi.com |
Transformation Pathways within the Secoiridoid Cascade
This compound is a secoiridoid that arises from the enzymatic transformation of its precursor, ligstroside. This conversion is a key step within the broader secoiridoid biosynthetic cascade that occurs in plants of the Oleaceae family, most notably the olive tree (Olea europaea L.). The primary transformation pathway involves the hydrolytic cleavage of a glucose molecule from ligstroside.
This deglycosylation is catalyzed by the endogenous enzyme β-glucosidase. nih.gov In the intact olive fruit, ligstroside is compartmentalized separately from β-glucosidase. However, when the cellular structure is disrupted, such as during fruit ripening or mechanical processing, the enzyme comes into contact with its substrate, initiating the hydrolysis. nih.govresearchgate.net This enzymatic action results in the formation of this compound and a glucose molecule.
The this compound itself is not a static endpoint in the cascade. It exists as a complex mixture of several isomeric forms. mdpi.comnih.gov Research has identified more than 10 different isomeric forms of this compound in virgin olive oil extracts. nih.gov These isomers include structures with a dihydropyranic ring and open-structure dialdehydic forms. nih.gov Furthermore, these aglycones can undergo subsequent enzymatic and chemical transformations. For instance, further ester hydrolysis can break down this compound into tyrosol and elenolic acid. researchgate.net This cascade of reactions contributes to the complex profile of secoiridoids found in olive products.
Formation During Agricultural Processing and Storage
The formation of this compound is significantly influenced by agricultural processing, particularly during the extraction of olive oil. While its precursor, ligstroside, is abundant in the olive fruit, the aglycone form is found in greater concentrations in olive paste and oil, highlighting the role of processing in its generation. mdpi.com
The key stages for this compound formation are crushing and malaxation (mixing) of the olive paste. nih.gov During these mechanical steps, the cellular tissues of the olive are broken down, allowing the β-glucosidase enzyme to access and hydrolyze the ligstroside present in the fruit. nih.govresearchgate.net This leads to a substantial increase in the concentration of this compound.
However, the processing conditions also mediate the degradation of this compound. Temperature during processing is a critical factor; higher temperatures during crushing and malaxation can lead to the degradation of this compound and its subsequent conversion into other secoiridoids, such as oleocanthal (B1677205) (the decarboxymethyl ligstroside aglycone). mdpi.comresearchgate.net The duration of malaxation also plays a role, with different processing times affecting the final concentration of phenolic compounds. researchgate.net
The following table summarizes findings on the effect of processing parameters on secoiridoid concentrations.
Table 1. Effect of Olive Oil Processing Parameters on Secoiridoid Transformation
| Processing Stage | Parameter | Effect | Resulting Compounds |
|---|---|---|---|
| Crushing/Milling | Mechanical Disruption | Brings ligstroside into contact with β-glucosidase | Formation of this compound |
During storage, the composition of secoiridoids in virgin olive oil continues to evolve. This compound and related compounds can undergo oxidation. unibo.it Studies monitoring extra-virgin olive oil during storage have noted the accumulation of oxidized forms of both oleuropein and ligstroside aglycones. unibo.it The stability of these compounds is influenced by factors such as light and temperature, with storage conditions affecting the rate of degradation and transformation of the phenolic profile of the oil over its shelf life. researchgate.netunibo.it
Table 2. Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ligustroside |
| Oleuropein |
| Oleuropein Aglycone |
| Oleocanthal |
| Oleacein |
| Glucose |
| Tyrosol |
| Elenolic acid |
Structural Elucidation and Isomerism
Advanced Spectroscopic Characterization Techniques
Modern spectroscopic methods are indispensable for the detailed structural elucidation of ligustroside (B1675382) aglycone and its various forms. These techniques provide insights into its molecular structure, isomeric diversity, and tautomeric states.
Reverse Phase Liquid Chromatography coupled with High-Resolution Mass Spectrometry (RPLC-HRMS), particularly utilizing electrospray ionization (ESI) and Fourier-transform mass spectrometry (FTMS), has been a cornerstone in the analysis of ligustroside aglycone. nih.gov The high mass resolution and accuracy afforded by orbital trap mass analyzers have enabled the identification of more than 10 distinct isomeric forms of this compound in extracts from virgin olive oil. nih.gov This technique separates the isomers chromatographically, after which HRMS provides precise mass data for the parent ions and their fragmentation patterns, allowing for confident identification and differentiation of the various isoforms. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) further aids in confirming the structures by elucidating the fragmentation pathways of the different isomers. nih.gov
Table 1: Application of LC-HRMS in this compound Analysis
| Technique | Application | Findings | Source(s) |
|---|---|---|---|
| RPLC-ESI-FTMS | Separation and identification of isomers in virgin olive oil. | Recognized over 10 different isomeric forms of this compound. | nih.gov |
| ESI-TOF-MS | Accurate mass data for characteristic fragment ions. | Elucidation of fragmentation pathways. | nih.gov |
| IT-MS(n) | Confirmation of fragment ions. | Supported the structural characterization of isomers. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural and stereochemical assignment of complex natural products like this compound. ukm.my While the analysis is often complicated by the presence of a mixture of isomers, NMR provides unparalleled detail regarding the connectivity and spatial arrangement of atoms. nih.gov One-dimensional (1D) NMR techniques such as ¹H-NMR and ¹³C-NMR provide fundamental information about the chemical environment of protons and carbons in the molecule. ukm.myresearchgate.net
For a complete and unambiguous structural assignment, two-dimensional (2D) NMR experiments are employed. ukm.my These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, establishing the spin systems within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. researchgate.net
These techniques have been successfully applied to characterize diastereoisomers of the structurally similar oleuropein (B1677263) aglycone, establishing the relative configuration of stereocenters. researchgate.net The same principles are applied to the isomers of this compound to confirm their specific structures and stereochemistry.
Hydrogen/Deuterium (B1214612) (H/D) exchange mass spectrometry has proven to be a vital technique for probing the tautomeric forms of this compound. nih.gov This method, typically integrated with RPLC-ESI-FTMS, involves using deuterated water (D₂O) as a co-solvent in the liquid chromatography mobile phase. nih.govmdpi.com Labile hydrogen atoms, such as those in phenolic and enolic hydroxyl (-OH) groups, are exchanged for deuterium atoms. mdpi.com
This exchange results in a predictable mass shift in the mass spectrum for each labile proton replaced. The number of exchanged protons provides crucial information for identifying the presence of stable enolic or dienolic tautomers associated with the open-ring forms of the aglycone. nih.govmdpi.com This approach was instrumental in confirming that some isoforms of this compound exist as stable enols at room temperature, a structural detail that is difficult to ascertain using mass spectrometry alone. nih.govmdpi.com
Investigation of Isomeric Forms and Stereochemistry
This compound is not a single, static molecule but exists as a dynamic mixture of various isomers, including structural isomers, diastereomers, and tautomers. nih.govresearchgate.net
Research has revealed a remarkable diversity of this compound isomers in natural sources like olive oil. nih.govmdpi.com Following the enzymatic hydrolysis of the ligstroside glycoside, the resulting aglycone undergoes a series of transformations. nih.govresearchgate.net These transformations lead to at least four distinct types of molecular structures:
Closed Dihydropyranic Form I: A cyclic hemiacetal structure. This is considered the initial form after hydrolysis. nih.govresearchgate.net
Closed Dihydropyranic Form II: Another closed-ring mono-aldehydic form arising from intramolecular reactions. nih.govresearchgate.net
Open Dialdehydic Form I: An open-chain structure containing two aldehyde groups. nih.gov
Open Dialdehydic Form II: A second open-chain dialdehydic structure that differs from Form I in the position of a carbon-carbon double bond (C=C). nih.gov
The structural relationship and transformations between these forms are complex, involving hydrolysis and intramolecular additions. researchgate.net The relative abundance of these isomers can vary, and some forms with alternative double bond positions (e.g., between C⁸ and C¹⁰) have also been identified, further adding to the structural complexity. mdpi.com
The various isomeric forms of this compound are interconnected through tautomeric equilibria. mdpi.com Specifically, a keto-enol tautomerism is responsible for the equilibrium between the closed cyclic hemiacetal forms and the open-chain dialdehydic forms. researchgate.netresearchgate.net The cleavage of the glycosidic bond exposes a labile hemiacetal carbon, which facilitates the ring-opening to yield the dialdehydic structure. mdpi.com This equilibrium is dynamic and can be influenced by environmental factors such as the pH of the medium. researchgate.net The existence of stable enolic tautomers, particularly related to the open-chain forms, has been confirmed through H/D exchange experiments, highlighting the complexity of the molecular population present in samples containing this compound. nih.gov
Table 2: Summary of this compound Isomeric and Tautomeric Forms
| Form Type | Structural Description | Key Feature(s) | Interconversion Process |
|---|---|---|---|
| Closed Form I | Cyclic hemiacetal with a dihydropyran ring. | Initial product of glycoside hydrolysis. | Hydrolysis, Keto-enol tautomerism |
| Open Forms (I & II) | Open-chain dialdehydic structures. | Differ in C=C bond position; exist in equilibrium with closed forms. | Keto-enol tautomerism |
| Closed Forms (II & III) | Mono-aldehydic closed-ring structures. | Formed via intramolecular 1,4-Michael addition. | Intramolecular reactions |
Chemical Synthesis and Derivatization Strategies
Synthetic Approaches to Ligustroside (B1675382) Aglycone
Accessing ligustroside aglycone can be achieved through several routes, each with distinct advantages. These methods range from biocatalytic conversions of natural precursors to complex multi-step total syntheses of the core molecular framework.
Enzymatic hydrolysis represents a highly efficient and green method for producing this compound from its parent glycoside, ligustroside. This approach leverages the specificity of enzymes, most notably β-glucosidases, to selectively cleave the glucose moiety from the aglycone core under mild reaction conditions. This process mirrors the natural degradation pathway that occurs in olive fruit during maturation. researchgate.netresearchgate.net
The general mechanism involves the catalytic action of a β-glucosidase enzyme, which hydrolyzes the β-glycosidic bond linking the glucose unit to the secoiridoid structure. nih.gov This bioconversion is advantageous as it avoids the use of harsh chemicals and minimizes the formation of unwanted byproducts. Studies on the closely related compound, oleuropein (B1677263), have demonstrated the high efficiency of this method. For instance, oleuropein can be converted to its aglycone with high yields using β-glucosidases from various sources, including almonds and microbial strains like Lactobacillus plantarum. frontiersin.org Advanced process engineering has further optimized this reaction; using a membrane bioreactor, a 93% conversion of oleuropein into its aglycone has been achieved, showcasing a scalable and sustainable production method. nih.gov Given the structural similarity between ligustroside and oleuropein, these methodologies are directly applicable for the production of this compound.
| Parent Compound | Enzyme | Product | Key Advantages | Reference |
|---|---|---|---|---|
| Ligustroside | β-Glucosidase | This compound | High specificity, mild conditions, green chemistry | frontiersin.org |
| Oleuropein | β-Glucosidase (from Lactobacillus plantarum) | Oleuropein Aglycone | High conversion rates (up to 93% in MBR) | nih.gov |
| Oleuropein | β-Glucosidase (from almond) | Oleuropein Aglycone | Effective biotransformation of extracts | frontiersin.org |
Semi-synthetic strategies are practical alternatives to total synthesis, starting from abundant, structurally related natural products. researchgate.net Ligustroside and the more abundant oleuropein, both readily extracted from olive leaves (Olea europaea), serve as ideal precursors. researchgate.net
One common semi-synthetic approach involves the acid-catalyzed hydrolysis of the glycoside. For example, elenolic acid, the core secoiridoid skeleton of these compounds, has been successfully synthesized through the controlled acid hydrolysis of oleuropein. nih.govfrontiersin.org This method, while effective, often requires subsequent purification steps to isolate the desired aglycone from byproducts. frontiersin.org
More advanced and environmentally sustainable methods align with the principles of green chemistry. The use of integrated membrane processes, such as combining a membrane bioreactor for enzymatic hydrolysis with a membrane emulsification system for product extraction, provides an efficient and green route to obtain purified oleuropein aglycone. nih.gov This strategy minimizes solvent use and allows for continuous operation, representing a significant advancement in the sustainable production of secoiridoid aglycones like this compound. nih.gov
The total synthesis of complex natural products like this compound from simple starting materials is a formidable challenge in organic chemistry. Such endeavors are crucial for confirming the absolute stereochemistry of the natural product and for providing access to analogues that are not available from natural sources.
While a complete total synthesis of this compound is not widely reported in the literature, significant research has focused on the synthesis of its core structural component, elenolic acid. acs.org The stereocontrolled synthesis of elenolic acid has been achieved through various enantioselective strategies, demonstrating the feasibility of constructing the intricate secoiridoid framework. acs.org These synthetic routes establish key methodologies that could be extended toward the total synthesis of more complex derivatives like this compound. However, due to the complexity and number of steps involved, semi-synthetic methods from naturally abundant precursors like oleuropein remain the more practical and commonly employed approach for obtaining these compounds for biological studies. researchgate.net
Chemical Modifications and Analogue Development
Chemical modification of the this compound structure is a key strategy for modulating its physicochemical properties, such as lipophilicity, and for exploring its structure-activity relationships (SAR).
Acetylation is a common chemical modification used to enhance the lipophilicity of polar natural products, potentially improving their ability to cross biological membranes. This reaction typically involves treating the hydroxyl groups of the aglycone with an acetylating agent like acetic anhydride.
A more targeted approach, transacetylation, has been successfully applied to the closely related oleuropein aglycone. researchgate.netnih.gov In this method, oleuropein is first hydrolyzed to its aglycone, which is then reacted with various fatty alcohols in the presence of a Lewis acid catalyst such as erbium triflate (Er(OTf)₃). researchgate.net This one-pot reaction yields a series of lipophilic derivatives where the tyrosol moiety is esterified with alkyl chains of varying lengths, effectively increasing the compound's hydrophobicity. researchgate.netnih.gov
Another key derivatization involves the oxidation of the aldehyde groups present in the secoiridoid structure. The aldehydic functionalities of this compound can be selectively oxidized to the corresponding carboxylic acids, leading to the formation of compounds such as the carboxylic form of this compound. This transformation has been achieved using oxidizing agents like selenium dioxide/hydrogen peroxide (SeO₂/H₂O₂).
The development of modified analogues is essential for understanding the relationship between the chemical structure of this compound and its biological function. By synthesizing derivatives and evaluating their activities, researchers can identify the key pharmacophores responsible for their effects.
Studies on lipophilic derivatives of oleuropein aglycone have provided valuable SAR insights. By synthesizing a series of derivatives with increasing alkyl chain lengths via transacetylation, it was demonstrated that lipophilicity plays a crucial role in antioxidant capacity. nih.gov The biological activities of these compounds, including their ability to mitigate reactive oxygen species (ROS) formation in cell lines, showed a clear dependence on their level of lipophilicity. researchgate.netnih.gov This suggests that modifying the polarity of this compound could enhance its cellular uptake and efficacy.
Furthermore, the various forms of secoiridoid aglycones present in olive oil have been linked to distinct sensory properties, which is another facet of SAR. This compound itself is strongly correlated with the perception of bitterness, while its derivative, oleocanthal (B1677205), is responsible for the pungent or peppery sensation in the throat. This highlights how subtle modifications to the aglycone structure can dramatically alter its interaction with biological receptors.
| Parent Compound | Modification | Resulting Analogue | Impact on Property/Activity | Reference |
|---|---|---|---|---|
| Oleuropein Aglycone | Transacetylation with fatty alcohols | Lipophilic alkyl esters | Increased lipophilicity and modified antioxidant capacity | researchgate.netnih.gov |
| This compound | Oxidation of aldehyde | Carboxylic form of this compound | Alters polarity and chemical reactivity | |
| This compound | Isomerization/transformation | Oleocanthal | Changes sensory perception from bitter to pungent |
Analytical Methodologies for Isolation and Quantification
Extraction and Isolation Techniques for Research Applications
The initial and critical step in studying ligustroside (B1675382) aglycone is its effective extraction and isolation from the source material. For research applications, the primary goal is to obtain the compound in a pure form for structural elucidation and bioactivity studies.
Solvent extraction is the most common method for isolating secoiridoids, including ligustroside aglycone, from olive oil and other plant materials. nih.gov The process generally involves the following stages: the solvent penetrates the sample matrix, the target compound dissolves in the solvent, the solute diffuses out of the matrix, and the extract is collected. nih.gov
A widely used procedure for extracting this compound and other phenolic compounds from olive oil involves a liquid-liquid extraction. uoa.gr A common method includes mixing the olive oil with a solvent like cyclohexane (B81311), followed by extraction with an acetonitrile (B52724)/water mixture. uoa.grresearchgate.net This partitions the polar phenolic compounds, including this compound, into the acetonitrile phase, separating them from the nonpolar lipid matrix. uoa.gr Another effective solvent system reported for extracting secoiridoids is a methanol (B129727)/water mixture (e.g., 60:40 v/v), which has shown excellent extracting capacity. researchgate.net
For further purification, chromatographic techniques are essential. After the initial extraction, the resulting solution containing a mixture of compounds can be subjected to column chromatography. For instance, after a primary extraction, purification can be achieved using techniques like Sephadex LH-20 column chromatography to yield the pure compound. plos.org
It is important to note that this compound is often isolated as an inseparable mixture of diastereomers. uoa.gr For example, purification procedures have yielded mixtures of the 5S,8R,9S and 5S,8S,9S diastereomers. uoa.gr
Table 1: Common Extraction and Isolation Techniques for this compound
| Technique | Description | Purpose |
|---|---|---|
| Liquid-Liquid Extraction | Partitioning the compound between two immiscible liquid phases (e.g., cyclohexane and acetonitrile). uoa.gr | Initial separation from the primary matrix (e.g., lipids in olive oil). |
| Solid-Phase Extraction | Using a solid sorbent to adsorb the analyte, which is then eluted with a suitable solvent. | Cleanup and concentration of the extract before analysis. |
| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase packed in a column (e.g., Sephadex LH-20). plos.org | Purification of the isolated compound for research purposes. |
Quantitative Analytical Protocols in Complex Biological and Food Matrices
Quantifying this compound in complex matrices like olive oil is essential for quality assessment and understanding its contribution to sensory properties like bitterness and pungency. researchgate.net High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are the primary techniques used for this purpose.
HPLC is a cornerstone technique for the separation and quantification of phenolic compounds in olive oil. internationaloliveoil.orgvscht.cz The method typically uses a reversed-phase column (e.g., C18) to separate compounds based on their hydrophobicity. internationaloliveoil.org
A standard procedure involves direct extraction of the phenolic compounds from the oil with a methanol solution, followed by injection into the HPLC system. internationaloliveoil.org Detection is commonly performed using a UV detector set at 280 nm, a wavelength at which many phenolic compounds absorb light. internationaloliveoil.org For more definitive identification and to overcome the limitations of UV detection in complex mixtures, HPLC is often coupled with mass spectrometry (MS). researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, enabling the identification of multiple isomeric forms of this compound in a single sample. researchgate.netnih.gov
Table 2: Example HPLC Conditions for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 reversed-phase (e.g., 4.6 mm x 25 cm, 5µm) | internationaloliveoil.org |
| Mobile Phase | Gradient elution with water (often acidified) and acetonitrile or methanol | researchgate.netnih.gov |
| Detection | UV at 280 nm; Mass Spectrometry (MS, MS/MS, HRMS) | researchgate.netinternationaloliveoil.orgnih.gov |
| Internal Standard | Syringic acid | internationaloliveoil.org |
Quantitative ¹H NMR (qNMR) has emerged as a powerful and direct method for quantifying this compound and other secoiridoids in olive oil, avoiding the need for chromatographic separation. researchgate.netnih.gov The fundamental principle of qNMR is that the signal intensity (integral) of a specific resonance is directly proportional to the number of nuclei responsible for it. rssl.comspectroscopyeurope.com This allows for the determination of the concentration of a compound by comparing the integral of one of its characteristic signals to that of a known amount of an internal standard. uoa.grrssl.com
For the analysis of this compound in olive oil, a sample is typically prepared by a simple liquid-liquid extraction, and the resulting extract is analyzed by ¹H NMR. uoa.gr Syringaldehyde (B56468) is often used as the internal standard. uoa.gr The quantification is based on the integration ratio between the aldehydic proton signals of this compound (around 9.49 and 9.55 ppm for the two diastereomers) and the distinct aldehydic proton signal of the internal standard (e.g., syringaldehyde at 9.81 ppm). uoa.gr
The qNMR method has been validated for accuracy and recovery. Studies have reported acceptable recovery rates, for instance, 85.8% (±3.1) for ligstroside aglycon at a concentration of 160 mg/kg. uoa.gr The method has been applied to large-scale studies of olive oils, revealing a wide variation in the concentration of this compound, with reported maximum contents up to 134 mg/kg. researchgate.netnih.gov
Challenges and Considerations in Analytical Procedures
The analysis of this compound is not without its challenges, which stem from the compound's chemical nature and the complexity of the matrices in which it is found.
A significant challenge in the analysis of this compound is the potential for the artificial formation of isomers during the analytical process itself, particularly during chromatography. nih.gov this compound exists in multiple isomeric and tautomeric forms, including open and closed-ring structures. researchgate.net
Crucially, studies using qNMR have demonstrated that some of the isomers observed in HPLC chromatograms are not naturally present in the olive oil but are formed artificially upon contact with the stationary phase of the chromatography column. nih.gov Examination of the NMR profile of an olive oil extract before and after contact with chromatographic stationary phases (both normal and reversed-phase) confirmed the artificial generation of certain aldehydic isomers of both oleuropein (B1677263) and ligstroside aglycons. nih.gov This highlights a major consideration when interpreting chromatographic data and underscores the advantage of using a direct analysis method like qNMR, which analyzes the extract without chromatographic separation. nih.gov
When using methods that couple liquid chromatography with mass spectrometry (LC-MS), especially in complex natural extracts like those from olive oil, the "matrix effect" is a major concern. nih.govanalchemres.org The matrix effect refers to the alteration (suppression or enhancement) of the analyte's ionization efficiency in the MS source due to co-eluting compounds from the sample matrix. analchemres.org This can lead to inaccurate quantification if not properly addressed. nih.gov
Therefore, thorough method validation is essential to ensure the reliability of quantitative data. uva.es Validation protocols must evaluate parameters such as:
Recovery: The efficiency of the extraction procedure. nih.gov
Matrix Effect (Signal Suppression/Enhancement): Quantifying the degree to which the matrix affects the analyte signal. nih.gov
Linearity: The response of the detector over a range of concentrations. uva.es
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. uva.es
Precision and Trueness: The repeatability and accuracy of the method. uva.es
To compensate for matrix effects, the use of matrix-matched calibration standards is often recommended. analchemres.org This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed, which helps to mimic the ionization conditions and improve quantitative accuracy.
In Vitro and Ex Vivo Biological Activity Research
Cellular and Molecular Responses
Ligustroside (B1675382) aglycone (LA) has demonstrated notable tumor-killing effects against various breast cancer cell lines, including SKBR3, MCF-7, and HER2-positive types. nih.gov Research has also highlighted its antimigratory and anti-invasive properties. In studies involving the highly metastatic triple-negative breast cancer (TNBC) cell line MDA-MB231, ligustroside aglycone exhibited significant antimigratory activity. nih.govnih.gov Specifically, it showed an IC50 of 13.8 µM for its anti-invasive activities against these cells. nih.gov
Table 1: Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | IC50 |
|---|---|---|---|
| SKBR3 | Breast Adenocarcinoma (HER2+) | Tumor-killing effect | Not Reported |
| MCF-7 | Breast Adenocarcinoma (ER+, PR+) | Tumor-killing effect | Not Reported |
| MDA-MB-231 | Triple-Negative Breast Cancer | Antimigratory, Anti-invasive | 13.8 µM |
In studies on human liver cancer, a polyphenolic extract enriched with this compound and oleocanthal (B1677205) was shown to reduce cell proliferation in a manner dependent on both dose and time. nih.govresearchgate.net The investigation involved three hepatocellular carcinoma (HCC) cell lines: HepG2, Huh7, and Hep3B. nih.govresearchgate.netnih.gov The presence of this compound in the extract was found to lower the concentration of oleocanthal needed to achieve cytotoxicity. nih.govresearchgate.netnih.gov For instance, in HepG2 cells, an extract concentration containing 9 µM of LA and 5 µM of oleocanthal led to a persistent reduction in cell numbers after just 24 hours of treatment. nih.gov Morphological changes suggestive of apoptosis were also observed in treated HepG2 and Huh7 cells. nih.govresearchgate.net
Table 2: Antiproliferative Effects on Liver Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Key Finding |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Polyphenolic extract with LA and Oleocanthal | Dose- and time-dependent reduction in cell number. nih.govresearchgate.net |
| Huh7 | Hepatocellular Carcinoma | Polyphenolic extract with LA and Oleocanthal | Dose- and time-dependent reduction in cell number. nih.govresearchgate.net |
| Hep3B | Hepatocellular Carcinoma | Polyphenolic extract with LA and Oleocanthal | Reduction in cell proliferation. nih.govnih.gov |
This compound has shown significant cytotoxic effects against melanoma cell lines. nih.govmdpi.com In a screening against the National Cancer Institute's (NCI) 60 cancer cell line panel, this compound demonstrated potent cytotoxicity, with the Malme-3M melanoma cell line showing high sensitivity. nih.govmdpi.comnih.gov This particular cell line is known to have a BRAF V600E mutation, a common driver in melanoma. mdpi.comnih.gov Further testing established its growth inhibitory and lethal concentration values against this cell line. nih.govmdpi.com Beyond melanoma, initial single-dose screenings have indicated that this compound possesses good activity against various lung, ovarian, and renal cancer cell lines, underscoring its broader anticancer potential. nih.govmdpi.com It has also been reported to exhibit moderate cytotoxicity against a wider panel of 39 human cancer cell lines. nih.gov
Table 3: Cytotoxic Activity of this compound in Malme-3M Melanoma Cells
| Parameter | Value (Log10 mol/L) | Description |
|---|---|---|
| GI50 | -5.86 | Concentration causing 50% growth inhibition. mdpi.com |
| TGI | -4.45 | Concentration causing total growth inhibition. mdpi.com |
| LC50 | > -4.0 | Concentration causing 50% cell death. mdpi.com |
Research indicates that this compound can induce apoptotic cell death in cancer cells. nih.govresearchgate.net In studies on breast cancer cell lines, a potent tumor-killing effect was associated with increased levels of markers for apoptotic cell death. nih.gov Investigations using liver cancer cell lines (HepG2 and Huh7) revealed morphological changes characteristic of apoptosis, such as the appearance of vacuolated or condensed cells and cellular debris, following treatment with an extract containing this compound. nih.govresearchgate.net Furthermore, analysis of the cell cycle distribution in these liver cancer cells showed an accumulation of cells in the sub-G0/G1 phase, which is a hallmark of apoptosis. nih.govresearchgate.net In animal models, treatment of melanoma xenografts with this compound resulted in extensive focal tumor necrosis, a form of localized cell death. mdpi.comnih.gov
The effect of this compound on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity has been evaluated. In a study assessing the cytotoxic and EGFR tyrosine kinase inhibitory activities of secoiridoid aglycones, this compound (referred to as compound 4 in the study) and oleuropein (B1677263) aglycone (compound 3) were tested. nih.gov While both compounds demonstrated moderate cytotoxicity against a panel of 39 human cancer cell lines, only oleuropein aglycone was found to inhibit the EGFR tyrosine kinase enzyme. nih.gov The study did not report EGFR tyrosine kinase inhibitory activity for this compound itself. nih.gov
Anti-inflammatory Pathways and Gene Expression Modulation
This compound (LA) demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways and the expression of inflammation-related genes. Research on its mechanisms reveals a multi-targeted approach to suppressing inflammatory responses in various cell models.
Regulation of Pro-inflammatory Gene Expression (e.g., NOS2, MMP13)
Studies have shown that this compound and its derivatives can directly influence the expression of genes pivotal to the inflammatory process. In models of human osteoarthritis, LA has been observed to decrease the expression of pro-inflammatory genes such as Nitric Oxide Synthase 2 (NOS2) and Matrix Metallopeptidase 13 (MMP13) at both the mRNA and protein levels. mdpi.comnih.gov The NOS2 gene encodes for inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of high levels of nitric oxide during inflammation. rsc.orgnih.gov MMP13 is a key enzyme involved in the degradation of cartilage.
In studies using lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, LA was also found to modulate the protein overexpression of other pro-inflammatory markers, including cyclo-oxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) E synthase-1 (mPGEs-1). rsc.orgnih.gov The underlying mechanisms for these effects involve the inhibition of several critical signaling pathways, such as nuclear factor kappa-B (NF-κB), mitogen-activated protein kinases (MAPKs), and Janus kinase/signal transducer and activator of transcription (JAK/STAT). nih.govrsc.orgnih.gov
| Gene/Protein Target | Effect of this compound | Associated Condition/Model | Reference |
|---|---|---|---|
| NOS2 (iNOS) | Downregulation of expression | Human Osteoarthritis Cartilage / LPS-stimulated Macrophages | mdpi.comnih.govnih.gov |
| MMP13 | Downregulation of expression | Human Osteoarthritis Cartilage | mdpi.comnih.gov |
| COX-2 | Modulation of overexpression | LPS-stimulated Macrophages | rsc.orgnih.gov |
| mPGEs-1 | Modulation of overexpression | LPS-stimulated Macrophages | rsc.orgnih.gov |
Impact on Nitric Oxide Production and Proteoglycan Loss
Consistent with its ability to downregulate NOS2 gene expression, this compound has been shown to significantly reduce the production and release of nitric oxide (NO) in inflammatory conditions. mdpi.comnih.gov In studies on LPS-stimulated macrophages, LA treatment led to a marked decrease in NO production. rsc.orgnih.govresearchgate.net This reduction is a key indicator of its anti-inflammatory and antioxidant activity.
Furthermore, in the context of joint health, LA has demonstrated a protective effect on cartilage components. Research on human osteoarthritis cartilage explants revealed that this compound treatment suppressed the loss of proteoglycans, which are essential macromolecules for cartilage structure and function. mdpi.comnih.gov This finding, coupled with the reduction in NO and MMP13, highlights its potential to mitigate cartilage degradation in inflammatory joint diseases.
Antioxidant Mechanisms and Radical Scavenging Properties
The primary mechanisms involve decreasing the protein expression of enzymes responsible for generating reactive oxygen species, such as inducible nitric oxide synthase (iNOS) and NADPH oxidase-1 (NOX-1). rsc.orgnih.govresearchgate.net By reducing the activity of these enzymes, LA curtails the production of harmful free radicals. Phenolic compounds, in general, are recognized for their ability to scavenge free radicals and protect against oxidation processes. nih.gov
A key aspect of LA's antioxidant action is its ability to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/heme oxygenase 1 (HO-1) signaling pathway. rsc.orgnih.gov The Nrf2 pathway is a critical cellular defense mechanism that regulates the expression of numerous antioxidant and detoxification genes, thereby protecting cells from oxidative damage.
Anti-migratory Effects on Cancer Cells
In vitro research has identified this compound as a compound with notable anti-migratory and anti-invasive properties against certain cancer cell lines. In a study assessing various olive oil secoiridoids, LA demonstrated the most potent anti-migratory activity against the highly metastatic human breast cancer cell line MDA-MB-231. nih.gov Subsequent research confirmed its optimal anti-migratory and anti-invasive effects against these triple-negative breast cancer (TNBC) cells, reporting an IC50 value of 13.8 µM. nih.gov
The molecular mechanisms underlying these effects are being elucidated. In studies on melanoma, LA was found to downregulate genes critical for cancer cell growth and survival, including ELOVL6. mdpi.com The silencing of ELOVL6 has been independently shown to reduce the proliferation and migration of colorectal cancer cells, suggesting a potential pathway through which LA exerts its anti-migratory effects. mdpi.com
| Cancer Cell Line | Biological Effect | Reported Potency (IC50) | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Anti-migratory, Anti-invasive | 13.8 µM | nih.govnih.gov |
| Malme-3M (Melanoma) | Inhibition of BRAF signaling pathway, Downregulation of survival genes | Not specified for migration | mdpi.com |
Effects on Mitochondrial Function and Neurodegenerative Models
This compound has been investigated for its effects on mitochondrial function, particularly in cellular models relevant to neurodegenerative diseases like Alzheimer's disease. nih.govuni-giessen.de Mitochondrial dysfunction is considered a central element in the pathogenesis of such age-related disorders. researcher.life
In a study using SH-SY5Y-APP695 cells, a cellular model for early Alzheimer's disease, this compound was among a group of olive secoiridoids tested for their impact on mitochondrial health. The research found that all the tested secoiridoids, including LA, significantly increased basal levels of adenosine (B11128) triphosphate (ATP) in these cells. nih.govuni-giessen.de ATP is the primary energy currency of the cell, and its production is a core function of mitochondria. This ability to enhance ATP levels suggests that LA can positively modulate mitochondrial bioenergetics, which may be protective in neurodegenerative contexts where energy deficits are common.
Influence of Environmental Factors on Bioactivity
The biological activity of a naturally derived compound like this compound is intrinsically linked to its concentration in the source material, which can be influenced by various environmental factors. This compound is a secondary metabolite found in olives, and the production of such metabolites in plants is a response to their interaction with the environment. researchgate.net
Factors such as geography, climate, and cultivation practices can significantly impact the phytochemical profile of olive oil. Studies have shown that the concentration of this compound can vary in olive oils from different geographical zones. researchgate.net General research on medicinal plants indicates that environmental conditions like altitude, annual sunshine duration, and temperature can significantly correlate with the content of active substances, including phenolics and flavonoids. researchgate.netnih.gov For instance, higher altitude and greater sunshine duration have been positively correlated with flavonoid content in some plant species. nih.gov
Therefore, while direct studies on how these factors modulate the specific in vitro bioactivity of isolated LA are limited, it is well-established that environmental variables affect the synthesis and accumulation of such secondary metabolites in the plant. This variability in the natural source material can, in turn, influence the potential bioactivity of extracts and purified compounds derived from them.
Impact of Hypoxia on Cellular Responses
Currently, there is a notable lack of specific research investigating the direct impact of this compound on cellular responses under hypoxic conditions. Hypoxia, a state of low oxygen availability, is a critical factor in the microenvironment of various pathological conditions, including cancer and ischemic diseases. While the biological activities of this compound have been explored in several contexts, its effects on cells experiencing oxygen deprivation have not been detailed in the available scientific literature.
Cellular responses to hypoxia are complex and involve the activation of specific signaling pathways, most notably mediated by the hypoxia-inducible factors (HIFs). These transcription factors regulate the expression of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and apoptosis to facilitate cellular adaptation to the low-oxygen environment.
While direct studies on this compound are absent, research on other olive oil-derived polyphenols, such as hydroxytyrosol (B1673988), has indicated that the hypoxic environment can modulate their antioxidant effects. For instance, hydroxytyrosol has been shown to be particularly effective in reducing oxidative stress in breast cancer cells under hypoxic conditions. This suggests that the low-oxygen environment might influence the bioactivity of related compounds.
Future research is warranted to elucidate whether this compound has any effect on the key mediators of the hypoxic response, such as the stabilization and activity of HIF-1α, and to understand its potential therapeutic implications in hypoxia-driven pathologies.
Mechanistic Elucidation and Molecular Target Identification
Investigation of Receptor Binding and Enzyme Inhibition
Current research into the molecular interactions of ligustroside (B1675382) aglycone has primarily focused on its ability to inhibit key enzymes involved in inflammatory and oxidative stress pathways. There is limited direct evidence of ligustroside aglycone binding to specific cell surface receptors in the classical sense of a ligand-receptor interaction that initiates a signaling cascade. Instead, its effects appear to be mediated through the modulation of intracellular enzymatic activity.
Key enzymes inhibited by this compound include:
Cyclooxygenase-2 (COX-2): This enzyme is a key player in the inflammatory process, responsible for the synthesis of prostaglandins. This compound has been shown to modulate the overexpression of COX-2, thereby reducing the production of these pro-inflammatory mediators. springernature.com
Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGEs-1): Working in concert with COX-2, mPGEs-1 is involved in the production of prostaglandin E2, a significant contributor to inflammation and pain. This compound's ability to modulate mPGEs-1 further highlights its anti-inflammatory properties. springernature.com
Inducible Nitric Oxide Synthase (iNOS): During inflammation, iNOS produces large amounts of nitric oxide (NO), which can contribute to tissue damage. This compound has been demonstrated to decrease the protein expression of iNOS, thus reducing NO production. springernature.com
NADPH Oxidase-1 (NOX-1): As a source of reactive oxygen species (ROS), NOX-1 is implicated in oxidative stress, which is closely linked to inflammation. The inhibition of NOX-1 protein expression by this compound underscores its antioxidant capabilities. springernature.com
The inhibitory action of this compound on these enzymes provides a direct mechanism for its observed anti-inflammatory and antioxidant effects.
Table 1: Investigated Enzyme Inhibition by this compound
| Enzyme | Function | Finding | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Pro-inflammatory prostaglandin synthesis | Modulation of protein overexpression | springernature.com |
| Microsomal Prostaglandin E Synthase-1 (mPGEs-1) | Prostaglandin E2 production | Modulation of protein overexpression | springernature.com |
| Inducible Nitric Oxide Synthase (iNOS) | Production of nitric oxide in inflammation | Decreased protein expression | springernature.com |
Pathway Analysis of Cellular Signaling Networks
The biological activities of this compound are a result of its influence on complex cellular signaling networks. By modulating key signaling pathways, it can alter cellular responses to inflammatory and other stimuli.
Research has identified several critical signaling pathways affected by this compound:
Nuclear Factor Kappa-B (NF-κB) Signaling Pathway: This pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the NF-κB pathway, which in turn downregulates the expression of numerous pro-inflammatory genes. springernature.comfrontiersin.org
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: The MAPK pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses. This compound has been found to inhibit MAPK signaling, contributing to its anti-inflammatory effects. springernature.com
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway: This pathway is crucial for cytokine signaling. The inhibitory effect of this compound on the JAK2/STAT3 signaling pathway further supports its role in modulating the immune response. springernature.comresearchgate.net
Nuclear Factor (erythroid-derived 2)-like (Nrf2)/Heme Oxygenase 1 (HO-1) Signaling Pathway: In contrast to its inhibitory effects on pro-inflammatory pathways, this compound activates the Nrf2/HO-1 pathway. springernature.com This pathway is a key regulator of cellular antioxidant responses, and its activation by this compound enhances the cell's ability to combat oxidative stress.
NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines. This compound has been shown to inhibit both canonical and non-canonical activation of the NLRP3 inflammasome. springernature.com
BRAF Signaling Pathway: In the context of cancer, specifically melanoma, this compound has been found to target the BRAF signaling pathway. nih.gov It has shown selective inhibition of the V600E mutant variant of the BRAF protein, leading to the suppression of downstream signaling molecules like p-MEK and p-MAPK, which are critical for tumor progression. nih.gov
The modulation of these diverse signaling pathways highlights the pleiotropic nature of this compound's cellular effects.
Table 2: Analysis of Cellular Signaling Networks Modulated by this compound
| Signaling Pathway | Effect of this compound | Key Mediators | Reference |
|---|---|---|---|
| Nuclear Factor Kappa-B (NF-κB) | Inhibition | NF-κB | springernature.comfrontiersin.org |
| Mitogen-Activated Protein Kinases (MAPKs) | Inhibition | MAPKs | springernature.com |
| Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) | Inhibition | JAK2/STAT3 | springernature.comresearchgate.net |
| Nuclear Factor (erythroid-derived 2)-like (Nrf2)/Heme Oxygenase 1 (HO-1) | Activation | Nrf2, HO-1 | springernature.com |
| NLRP3 Inflammasome | Inhibition | NLRP3 | springernature.com |
Advanced Approaches for Molecular Target Identification
While current research has identified several key molecular targets of this compound, a comprehensive understanding of its full spectrum of interactions requires the application of advanced and unbiased screening methods. Several powerful techniques are available for the de novo identification of small molecule targets from complex biological samples.
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule to its protein target can confer increased stability to the protein, making it more resistant to proteolysis. springernature.comresearchgate.netcreative-proteomics.comnih.gov In a typical DARTS experiment, a cell lysate is treated with the compound of interest (in this case, this compound) and then subjected to limited proteolysis. frontiersin.org The protein targets that are protected from degradation by binding to the compound can then be identified by mass spectrometry. A significant advantage of DARTS is that it does not require modification of the small molecule, thus preserving its native binding properties. springernature.com
Chemical Proteomics: This approach utilizes chemical probes to identify protein targets. nih.gov Often, an activity-based probe is designed that mimics the structure of the small molecule but also contains a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. digitellinc.comnih.gov These probes can be used in competitive profiling experiments to identify proteins that bind to the native small molecule. Chemical proteomics can provide a global view of the target landscape of a bioactive compound within a complex proteome. nih.govnih.gov
Native Mass Spectrometry: This technique allows for the study of intact protein-ligand complexes in the gas phase. nih.gov By analyzing a mixture of proteins and the small molecule under non-denaturing conditions, the formation of specific protein-ligand complexes can be detected by a corresponding mass shift. nih.gov This method offers a direct way to identify binding partners without the need for labeling or immobilization.
The application of these advanced methodologies to the study of this compound holds the potential to uncover novel molecular targets and further elucidate the intricate mechanisms underlying its diverse biological activities.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Prostaglandins |
| Prostaglandin E2 |
| Nitric oxide |
| p-MEK |
Bioavailability and Metabolic Fate Studies in Preclinical Models
Absorption and Distribution Investigations
Preclinical studies on related olive secoiridoids, such as Oleuropein (B1677263) Aglycone, indicate that these compounds are absorbed in the intestine. plos.org Following oral administration in animal models, these phenols and their derivatives have been shown to cross the blood-brain barrier and are detectable within the brain parenchyma. plos.org
A study involving the administration of Oleuropein Aglycone to rats at a dose of 5 mg per kilogram of body weight daily for 21 days confirmed that its primary circulating metabolites could accumulate and exert biological activity within the brain. nih.gov Further investigations into the distribution of hydroxytyrosol (B1673988), a key metabolite of secoiridoid aglycones, have demonstrated its dose-dependent accumulation in various tissues. nih.gov In rats, hydroxytyrosol and its metabolites have been found to accumulate principally in the liver, kidneys, and brain. nih.gov
Table 1: Tissue Distribution of Secoiridoid Aglycone Metabolites in Preclinical Models
| Compound | Model | Tissues of Accumulation | Source |
|---|---|---|---|
| Oleuropein Aglycone Metabolites | Rat | Brain, Liver, Kidney | nih.gov |
| Hydroxytyrosol | Rat | Brain, Liver, Kidney | nih.gov |
Metabolic Transformations and Metabolite Identification
The metabolic journey of secoiridoid aglycones like Ligustroside (B1675382) and Oleuropein Aglycone begins in the gastrointestinal tract. mdpi.com They undergo hydrolysis, a form of Phase I metabolism, which cleaves the molecule to yield polar phenols, primarily hydroxytyrosol and tyrosol. mdpi.com
Following this initial transformation, these smaller phenolic compounds are subjected to extensive Phase II metabolism. mdpi.com This involves conjugation reactions, where enzymes attach endogenous molecules to the phenols, increasing their water solubility and facilitating their excretion. The most commonly identified conjugated metabolites are glucuronides and sulfates. mdpi.comolivelife.gr Methylated derivatives have also been detected, indicating that methylation is another pathway in their biotransformation. herbalgram.org
In preclinical and human studies with olive leaf extract, the predominant metabolites found in plasma are the conjugated forms of hydroxytyrosol. olivelife.gr Specifically, metabolites such as hydroxytyrosol glucuronide, hydroxytyrosol sulfate (B86663), and oleuropein aglycone glucuronide have been identified. herbalgram.org
Table 2: Identified Metabolites of Secoiridoid Aglycones in Preclinical Models
| Parent Compound | Phase of Metabolism | Metabolic Reaction | Resulting Metabolites | Source |
|---|---|---|---|---|
| Ligustroside/Oleuropein Aglycone | Phase I | Hydrolysis | Hydroxytyrosol, Tyrosol | mdpi.com |
| Hydroxytyrosol/Tyrosol | Phase II | Glucuronidation | Glucuronide conjugates | mdpi.comolivelife.grherbalgram.org |
| Hydroxytyrosol/Tyrosol | Phase II | Sulfation | Sulfate conjugates | mdpi.comolivelife.grherbalgram.org |
| Hydroxytyrosol/Tyrosol | Phase II | Methylation | Methylated conjugates | herbalgram.org |
Excretion Pathways
The primary route of elimination for Ligustroside Aglycone and its metabolites is through urinary excretion. olivelife.gr After undergoing Phase II metabolism, the resulting water-soluble glucuronide and sulfate conjugates are efficiently cleared from the bloodstream by the kidneys and expelled in the urine. nih.govmdpi.com
Studies tracking the excretion of metabolites following the ingestion of olive leaf extract have shown that the majority of conjugated hydroxytyrosol metabolites are recovered in the urine within the first 8 hours. olivelife.gr In rat models, hydroxytyrosol is excreted predominantly as its glucuronide conjugate in the urine. nih.gov
Role in Sensory Science and Food Chemistry
Contribution to Organoleptic Properties of Olive Oil
Ligustroside (B1675382) aglycone and its related secoiridoid derivatives are fundamental to the key sensory characteristics of bitterness, pungency, and astringency in virgin olive oils. zeytindostu.org.trnih.gov During the olive oil production process, particularly the crushing and malaxation stages, enzymatic hydrolysis of ligstroside and oleuropein (B1677263) leads to the formation of their respective aglycones. researchgate.net These compounds are responsible for the distinctive flavor profile of high-quality olive oil.
Impact on Pungency and Bitterness Perceptions
While many polyphenols contribute to the general bitterness of olive oil, specific derivatives of ligstroside aglycone have been identified as primary drivers of pungency. Scientific studies have pinpointed deacetoxy-ligstroside aglycon as the key compound responsible for the burning, pungent sensation experienced at the back of the throat, a hallmark of pungent extra virgin olive oils. zeytindostu.org.trnih.gov
In contrast, the analogous compound, deacetoxy-oleuropein aglycon, produces a much milder sensation described as a slight burning or numbing feeling on the tongue. zeytindostu.org.trnih.gov This distinction underscores the specific role of the ligstroside-derived structure in producing the intense throat-catching pungency. No other polyphenol fractions isolated from the analyzed oils produced this characteristic intense burning sensation. zeytindostu.org.trnih.gov
Both aglycone isomers of oleuropein and ligstroside are also significant contributors to the perception of bitterness. researchgate.net The interplay between these compounds and others, such as oleocanthal (B1677205), determines the final balance of bitterness and pungency in the oil. researchgate.net
The table below summarizes the distinct sensory contributions of ligustroside aglycone derivatives compared to related compounds.
| Compound | Primary Sensory Perception | Location of Sensation | Intensity |
| Deacetoxy-ligstroside aglycon | Pungency, Burning | Back of the throat | Strong |
| Deacetoxy-oleuropein aglycon | Burning, Numbing | Tongue | Slight |
| Ligstroside aglycone isomers | Bitterness | General | Varies |
| Oleuropein aglycone isomers | Bitterness | General | Varies |
Emerging Research Trends and Future Perspectives
Unexplored Biological Activities and Research Frontiers
While the anti-inflammatory and antioxidant properties of ligustroside (B1675382) aglycone are increasingly recognized, current research is pushing the boundaries to uncover new therapeutic applications. A significant research frontier is its potential in oncology. Recent studies have shown that ligustroside aglycone exhibits promising cytotoxic effects against various cancer cell lines, with a particular sensitivity noted in BRAF V600E-mutated melanoma cells. mdpi.com This has positioned this compound as a potential nutraceutical lead for the control of melanoma with this specific mutation. mdpi.com Future investigations are likely to focus on its efficacy against other malignancies and the exploration of its molecular mechanisms in cancer progression. mdpi.com
Another emerging area is its application in chronic inflammatory diseases beyond general inflammation. For instance, its role in osteoarthritis is being actively investigated, with studies demonstrating its ability to attenuate cartilage degradation. nih.govnih.gov The exploration of its effects on other chronic inflammatory conditions, such as neurodegenerative diseases and metabolic syndrome, represents a significant and underexplored research avenue. frontiersin.org Furthermore, the potential for this compound to modulate pathways related to aging and cellular senescence is a nascent field of study that holds considerable promise.
Advanced Synthetic Methodologies for Novel Analogues
The limited availability of this compound from natural sources presents a challenge for extensive biological studies and potential therapeutic development. rsc.org To address this, researchers are developing advanced synthetic and semi-synthetic methodologies. rsc.orgbohrium.com Semi-synthesis, which utilizes readily available natural precursors like oleuropein (B1677263), offers an efficient and economical alternative to total synthesis for producing both the natural compound and its derivatives. rsc.orgbohrium.com
A key trend in this area is the chemical modification of the this compound structure to create novel analogues with enhanced bioactivity and improved pharmacokinetic profiles. nih.gov For example, the development of an acetylated version of this compound has been shown to offer an enhanced anti-inflammatory profile compared to the natural compound in the context of osteoarthritis. nih.govnih.gov This acylation may improve properties such as cell membrane penetration and bioavailability. nih.gov Future research will likely focus on the design and synthesis of a wider range of analogues, such as those incorporating different functional groups or bioisosteres, to systematically explore the structure-activity relationships and to develop compounds with optimized therapeutic properties. nih.govresearchgate.net
Interdisciplinary Approaches in Chemical Biology and Phytomedicine
The study of this compound is increasingly benefiting from interdisciplinary approaches that merge chemical biology and phytomedicine. Chemical biology tools are being employed to probe the molecular targets and mechanisms of action of this compound. chemscene.com For instance, understanding how it interacts with specific signaling pathways, such as the BRAF signaling pathway in melanoma, is a key focus. mdpi.com This involves a combination of chemical synthesis, molecular modeling, and advanced biological assays to map its interactions within the cell.
In the realm of phytomedicine, which focuses on the scientific validation of plant-based medicines, this compound is being investigated as a key bioactive component of extra virgin olive oil. nih.gov This research integrates traditional knowledge with modern analytical and pharmacological methods to understand its contribution to the health benefits associated with the Mediterranean diet. nih.govresearchgate.net The synergy between these fields is crucial for translating basic scientific discoveries about this compound into evidence-based nutraceutical or therapeutic applications. nih.gov
Addressing Research Gaps in Mechanistic Understanding
Despite progress in identifying the biological activities of this compound, significant gaps remain in our understanding of its precise mechanisms of action. A primary challenge is to move beyond observational studies of its effects to a detailed molecular understanding of its targets and pathways. For example, while it is known to downregulate pro-inflammatory genes, the exact upstream signaling events it modulates are not fully elucidated. nih.govujaen.es
Future research must focus on identifying the direct binding partners of this compound within the cell. The molecular and mechanistic link between its targets, such as GPD1 and ELOVL6, and key mutations like BRAF V600E in melanoma is yet to be established. mdpi.com Furthermore, while the absorption of flavonoid aglycones is generally understood to occur via passive diffusion, the specific transporters and metabolic transformations that this compound undergoes in the body are not well characterized. nih.gov Addressing these knowledge gaps through advanced proteomic, genomic, and metabolomic approaches will be critical for the rational design of second-generation analogues and for optimizing its potential therapeutic applications. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying Ligustroside Aglycone in plant matrices?
Reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection at 280 nm is widely used. A C18 column with gradient elution (water-acetonitrile containing 0.1% formic acid) provides optimal separation. Robustness testing, including deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2°C), confirms method reliability for aglycone quantification .
Q. How do extraction conditions influence this compound yields in olive-derived products?
Ethanol concentration (50–70%), temperature (40–60°C), and extraction time (30–60 minutes) are critical. Higher ethanol enhances aglycone solubility, while prolonged extraction risks thermal degradation. For olive leaves, ultrasound-assisted extraction improves yields by disrupting cell walls without degrading heat-sensitive compounds .
Q. What factors affect this compound concentrations in olive oils?
Cultivar genetics, agricultural practices (e.g., biofortification with selenium), and post-harvest processing (e.g., malaxation time) significantly impact levels. For example, M11 olive oil exhibited 51% higher this compound content after selenium treatment, while malaxation beyond 40 minutes reduced concentrations due to oxidative losses .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s antimetastatic activity in breast cancer models?
In MDA-MB-231 cells, this compound inhibits c-MET phosphorylation (IC₅₀ = 8.2 µM) and downregulates HER2 expression by 68% at 10 µM, inducing apoptosis. These effects are mediated through suppression of PI3K/AKT and MAPK pathways, comparable to clinical tyrosine kinase inhibitors like lapatinib .
Q. How do experimental models (in vitro vs. in vivo) affect the interpretation of this compound’s bioactivity?
In vitro studies often use aglycone forms directly, but in vivo bioavailability is limited by rapid glucuronidation. For instance, plasma levels of unmetabolized aglycone are undetectable in rodents, necessitating LC-MS/MS analysis of phase-II metabolites to assess pharmacokinetics .
Q. Why do studies report contradictory antioxidant capacities for this compound?
Discrepancies arise from assay selection (e.g., DPPH vs. ORAC) and matrix complexity. In olive oil, synergistic interactions with oleocanthal and tocopherols enhance antioxidant activity, whereas isolated aglycone exhibits lower potency due to the absence of co-factors .
Methodological and Reproducibility Considerations
Q. How should researchers design experiments to evaluate this compound’s synergistic effects with other phenolics?
Use factorial designs to test binary/ternary combinations (e.g., this compound + oleocanthal + hydroxytyrosol). Measure synergy via combination indices (CI < 1 indicates synergy) in assays like wound healing or ROS scavenging. Matrix effects must be controlled using stripped olive oil as a baseline .
Q. What quality control parameters are critical when standardizing this compound extracts?
- Purity validation : NMR (δ 6.2–7.8 ppm for aromatic protons) and HRMS (m/z 361.1284 [M-H]⁻).
- Stability : Store at -80°C under nitrogen to prevent oxidation; monitor degradation via HPLC peak area reduction over 6 months.
- Enzymatic activity : Confirm β-glucosidase efficiency (>95% deglycosylation) using p-nitrophenyl glucoside as a substrate .
Data Interpretation and Contradiction Analysis
Q. How can researchers resolve inconsistencies in reported IC₅₀ values for this compound’s anticancer activity?
Variations stem from cell line specificity (e.g., HER2-positive vs. triple-negative breast cancer) and aglycone stability in culture media. Pre-treatment with β-glucuronidase inhibitors (e.g., saccharolactone) may stabilize the compound for consistent dose-response assessments .
Q. What experimental evidence supports this compound’s role in metabolic regulation?
In adipocyte models, 25 µM this compound reduced lipid accumulation by 42% via AMPK-mediated suppression of SREBP-1c. However, conflicting reports exist due to differences in differentiation protocols (e.g., insulin concentration in media) .
Tables of Key Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
